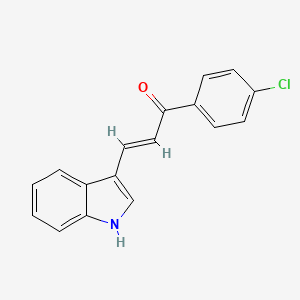

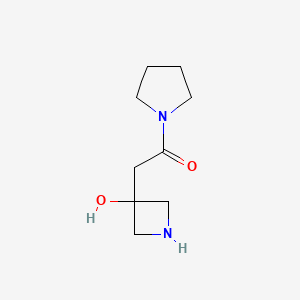

![molecular formula C11H9F3N2O2S2 B2410712 4-Méthyl-5-{[2-(trifluorométhyl)benzyl]sulfonyl}-1,2,3-thiadiazole CAS No. 400087-44-7](/img/structure/B2410712.png)

4-Méthyl-5-{[2-(trifluorométhyl)benzyl]sulfonyl}-1,2,3-thiadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Applications De Recherche Scientifique

- Médicaments Approuvés par la FDA: Un examen met en évidence les médicaments approuvés par la FDA contenant le groupe TFM au cours des 20 dernières années .

- Application: TFM-TD a été rapporté comme un agent efficace pour contrôler les champignons des plantes en agriculture et en foresterie .

- Relation Structure-Activité: La nature des substituants sur le cycle phényle en C-5 des 1,3,4-thiadiazoles influence considérablement leur activité cytotoxique. Des dérivés de TFM-TD ont été étudiés dans ce contexte .

- Effets Inductifs et Mésomères: Le groupe nitro dans TFM-TD présente des effets inductifs et mésomères, ce qui en fait un centre plus électrophile. Cette propriété influence sa réactivité dans les réactions .

Chimie Médicinale et Développement de Médicaments

Agents Antifongiques en Agriculture et Foresterie

Propriétés Cytotoxiques

Réactions Électrophiliques

Propriétés Chimiques

Mécanisme D'action

Target of Action

The compound’s structure suggests that it may interact with various biological targets due to the presence of a trifluoromethyl group and a sulfonyl group .

Mode of Action

The compound’s structure, particularly the presence of a trifluoromethyl group and a sulfonyl group, suggests that it may undergo various chemical reactions such as nucleophilic substitution and oxidation . The compound may interact with its targets through these reactions, leading to changes in the targets’ function .

Biochemical Pathways

The downstream effects of these pathway alterations would depend on the specific targets and reactions involved .

Pharmacokinetics

Factors such as the compound’s molecular weight, polarity, and solubility can influence its bioavailability .

Result of Action

The compound’s potential for various chemical reactions suggests that it may induce a range of molecular and cellular changes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-{[2-(trifluoromethyl)benzyl]sulfonyl}-1,2,3-thiadiazole typically involves multiple steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized

Propriétés

IUPAC Name |

4-methyl-5-[[2-(trifluoromethyl)phenyl]methylsulfonyl]thiadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2S2/c1-7-10(19-16-15-7)20(17,18)6-8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVRRYBCQSPQNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SN=N1)S(=O)(=O)CC2=CC=CC=C2C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824383 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]thiophene-2-carboxamide](/img/structure/B2410629.png)

![3-(3,4-dimethylbenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2410633.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2410640.png)

![1-[(4-Methoxyphenyl)methyl]-1,2,3,6-tetrahydropyridazine-3,6-dione](/img/structure/B2410646.png)

![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)

![3-{3-[4-(difluoromethoxy)-3-methoxyphenyl]-4-formyl-1H-pyrazol-1-yl}propanenitrile](/img/structure/B2410649.png)